N3-methyl-N2-phenylpyridine-2,3-diamine
Description
N3-Methyl-N2-phenylpyridine-2,3-diamine is a substituted pyridine diamine featuring a methyl group at the N3 position and a phenyl group at the N2 position. Pyridine-2,3-diamine derivatives are of significant interest due to their versatility in medicinal chemistry, serving as precursors for heterocyclic compounds with antimicrobial, anticancer, and enzyme inhibitory activities . Substitutions at the N2 and N3 positions modulate electronic properties, solubility, and biological interactions, as evidenced by studies on similar compounds .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-N-methyl-2-N-phenylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H13N3/c1-13-11-8-5-9-14-12(11)15-10-6-3-2-4-7-10/h2-9,13H,1H3,(H,14,15) |
InChI Key |
BVSSLWSVVVVYMO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents at the N2 and N3 positions significantly influence molecular weight, polarity, and solubility. For example:
- N3-Ethylpyridine-2,3-diamine (C₇H₁₁N₃, MW 137.18) has higher lipophilicity than its methyl counterpart due to the ethyl group .
- N2-Cyclopropylpyridine-2,3-diamine (C₈H₁₁N₃, MW 149.20) features a strained cyclopropyl ring, which may alter conformational stability .
Table 1: Physicochemical Comparison of Pyridine-2,3-Diamine Derivatives
Antimicrobial Activity
For instance, N3-ethylpyridine-2,3-diamine and related compounds show activity against bacterial strains, likely due to interactions with microbial enzymes .
Anticancer Potential
Dimerization of pyridine-2,3-diamine derivatives, as seen in pyridine-2,3-diamine dimers , generates fused heterocycles (e.g., dipyridooxazines) with cytotoxic effects on cancer cells . The hypothetical N3-methyl-N2-phenyl derivative could similarly dimerize, forming bioactive structures.
Enzyme Inhibition
Substituents on the pyridine ring critically affect inhibitory activity against enzymes like IDO1 (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase). For example:
Preparation Methods
Synthesis of N-Methyl-2-Nitropyridin-3-Amine
Starting with 2-chloro-3-nitropyridine, nucleophilic substitution with methylamine replaces the chlorine atom at position 2. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., THF or DMF) with excess methylamine:
Catalytic Hydrogenation to Diamine
The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Optimal conditions include methanol or ethanol as solvents at ambient pressure and 20–25°C:
N-Arylation via Buchwald-Hartwig Coupling
The primary amine at position 2 undergoes palladium-catalyzed coupling with aryl halides. Using bromobenzene, Pd(OAc), Xantphos, and NaOt-Bu in toluene at 110°C achieves selective phenyl group introduction:
Key Data Table: Hydrogenation-Based Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitro Reduction | 10% Pd/C, H, MeOH, rt, 12 h | 97% | |
| N-Arylation | Pd(OAc), Xantphos, PhBr, NaOt-Bu, 110°C | 72% |
Direct N-Arylation of Pyridine Diamines
For substrates with pre-existing amine groups, direct N-arylation offers a streamlined approach. This method avoids multi-step protection/deprotection sequences.
Copper-Mediated Coupling
Electron-deficient pyridines undergo N-arylation with diaryliodonium salts under Cu(I) catalysis. For example, reacting 2,3-diaminopyridine with diphenyliodonium triflate in acetonitrile at 60°C introduces the phenyl group selectively at N2:
Methylation of Secondary Amine
The remaining amine at position 3 is methylated using methyl iodide and a base (e.g., KCO) in DMF at 50°C:
Key Data Table: Direct Arylation Route
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Arylation | CuI, PhIOTf, MeCN, 60°C | 58% | |
| N-Methylation | CHI, KCO, DMF, 50°C | 82% |
Reductive Amination Strategies
Reductive amination is advantageous for introducing both methyl and phenyl groups in a single pot.
Condensation with Formaldehyde and Aniline
2,3-Diaminopyridine reacts with formaldehyde and aniline in the presence of NaBHCN. The reaction proceeds via imine formation followed by reduction:
Limitations : Lower yields due to competing side reactions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Optimal Yield |
|---|---|---|---|
| Hydrogenation + Arylation | High selectivity, scalable | Multi-step synthesis | 72% |
| Direct Arylation | Fewer steps | Requires Cu catalysts | 58% |
| Reductive Amination | Single-pot reaction | Low yield | 50% |
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